

Application of diammonium succinate in the synthesis of polybutylene succinate (PBS).

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Compound of Interest

Compound Name: *Diammonium succinate*

Cat. No.: *B1195312*

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Application of Diammonium Succinate in the Synthesis of Polybutylene Succinate (PBS)

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Polybutylene succinate (PBS) is a biodegradable aliphatic polyester with significant potential in various fields, including biomedical applications and drug delivery systems, owing to its excellent processability, mechanical properties, and biocompatibility. The synthesis of PBS is conventionally achieved through the polycondensation of succinic acid and 1,4-butanediol. With the growing emphasis on sustainable and bio-based processes, the production of succinic acid via fermentation has gained considerable attention. In such bio-based routes, succinic acid is often produced in the form of its ammonium salt, **diammonium succinate**.

This document provides a comprehensive guide to the application of **diammonium succinate** as a precursor in the synthesis of PBS. The process involves a two-stage approach:

- Conversion of **Diammonium Succinate** to Succinic Acid: The **diammonium succinate** salt is first converted into high-purity succinic acid.

- Synthesis of Polybutylene Succinate: The resulting succinic acid is then utilized in the well-established two-step melt polycondensation process with 1,4-butanediol to produce PBS.

These application notes provide detailed experimental protocols for both stages, summarize key quantitative data in structured tables, and include visualizations of the experimental workflows and logical relationships to aid researchers in the successful synthesis and characterization of PBS from a bio-based precursor.

Data Presentation

Table 1: Conversion of Diammonium Succinate to Succinic Acid

Parameter	Value	Reference
Starting Material	Aqueous solution of Diammonium Succinate	
Reagent	Sulfuric Acid or Ammonium Bisulfate	[1][2]
pH for Precipitation	< 2 (preferably 1.5 - 1.8)	[1][2]
Crystallization Temperature	4 - 8 °C	[3]
Crystallization Time	4 - 12 hours	
Recovery Yield	73.4% - 90%	
Purity of Succinic Acid	> 98.5%	

Table 2: Synthesis of Polybutylene Succinate (PBS)

Parameter	Stage 1: Esterification	Stage 2: Polycondensation	Reference
Reactants	Succinic Acid, 1,4-Butanediol	PBS Oligomers	
Molar Ratio (BDO:SA)	1.05:1 to 1.2:1	-	
Catalyst	Tetrabutyl titanate (TBT), Titanium(IV) isopropoxide (TIP)	Tetrabutyl titanate (TBT), Titanium(IV) isopropoxide (TIP)	
Catalyst Concentration	0.06 g (for 0.15 mol SA) to 0.1 mol %	0.06 g (for 0.15 mol SA) to 0.1 mol %	
Temperature	170 - 190 °C	230 - 235 °C	
Pressure	Atmospheric (under N ₂ flow)	< 1 mbar (High Vacuum)	
Reaction Time	3 hours	up to 5 hours	

Table 3: Properties of Synthesized Polybutylene Succinate (PBS)

Property	Typical Value	Reference
Weight-Average Molecular Weight (Mw)	33,000 - 180,000 g/mol	
Number-Average Molecular Weight (Mn)	20,000 - 70,000 g/mol	
Polydispersity Index (PDI)	1.7 - 2.5	
Melting Temperature (Tm)	90 - 115 °C	
Glass Transition Temperature (Tg)	-37 °C to -32 °C	
Tensile Strength	32.5 - 57.3 MPa	
Elongation at Break	484%	
Young's Modulus	782.7 - 1042.5 MPa	

Experimental Protocols

Part A: Conversion of Diammonium Succinate to Succinic Acid

This protocol details the laboratory-scale conversion of a **diammonium succinate** solution to crystalline succinic acid.

Materials:

- Aqueous solution of **diammonium succinate**
- Sulfuric acid (H₂SO₄) or Ammonium bisulfate (NH₄HSO₄)
- Deionized water
- pH meter
- Crystallization vessel with cooling capabilities

- Filtration apparatus (e.g., Büchner funnel and vacuum flask)
- Drying oven

Procedure:

- pH Adjustment:
 - Place the aqueous solution of **diammonium succinate** into the crystallization vessel.
 - Slowly add sulfuric acid or ammonium bisulfate to the solution while stirring continuously.
 - Monitor the pH of the solution using a pH meter. Continue adding the acid until the pH reaches a value below 2.0, ideally between 1.5 and 1.8. This protonates the succinate anions, leading to the formation of succinic acid, which has low solubility at this pH.
- Crystallization:
 - Cool the acidified solution to a temperature between 4 °C and 8 °C using a cooling bath.
 - Maintain this temperature and continue stirring for a period of 4 to 12 hours to allow for the complete crystallization of succinic acid.
- Filtration and Washing:
 - Separate the precipitated succinic acid crystals from the solution by vacuum filtration using a Büchner funnel.
 - Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.
- Drying:
 - Dry the purified succinic acid crystals in a vacuum oven at a temperature of 50-60 °C until a constant weight is achieved.
- Characterization:

- The purity of the obtained succinic acid can be determined by techniques such as titration or High-Performance Liquid Chromatography (HPLC). The crystalline structure can be confirmed using X-ray Diffraction (XRD).

Part B: Synthesis of Polybutylene Succinate (PBS)

This protocol describes the two-step melt polycondensation method for synthesizing PBS from the succinic acid obtained in Part A and 1,4-butanediol.

Materials:

- Succinic acid (from Part A)
- 1,4-butanediol (BDO)
- Catalyst: Tetrabutyl titanate (TBT) or Titanium(IV) isopropoxide (TIP)
- Three-neck round-bottom flask or glass reactor
- Mechanical stirrer with a vacuum-tight seal
- Heating mantle with a temperature controller
- Distillation column and condenser
- Vacuum pump with a vacuum gauge
- Nitrogen gas inlet

Procedure:

Step 1: Esterification (Formation of PBS Oligomers)

- **Reactor Setup:** Assemble the three-neck flask with a mechanical stirrer, a distillation outlet connected to a condenser, and a nitrogen inlet.
- **Charging Reactants:** Charge the reactor with succinic acid and 1,4-butanediol in a molar ratio of approximately 1:1.1 (SA:BDO). A slight excess of BDO is used to compensate for its loss during the reaction.

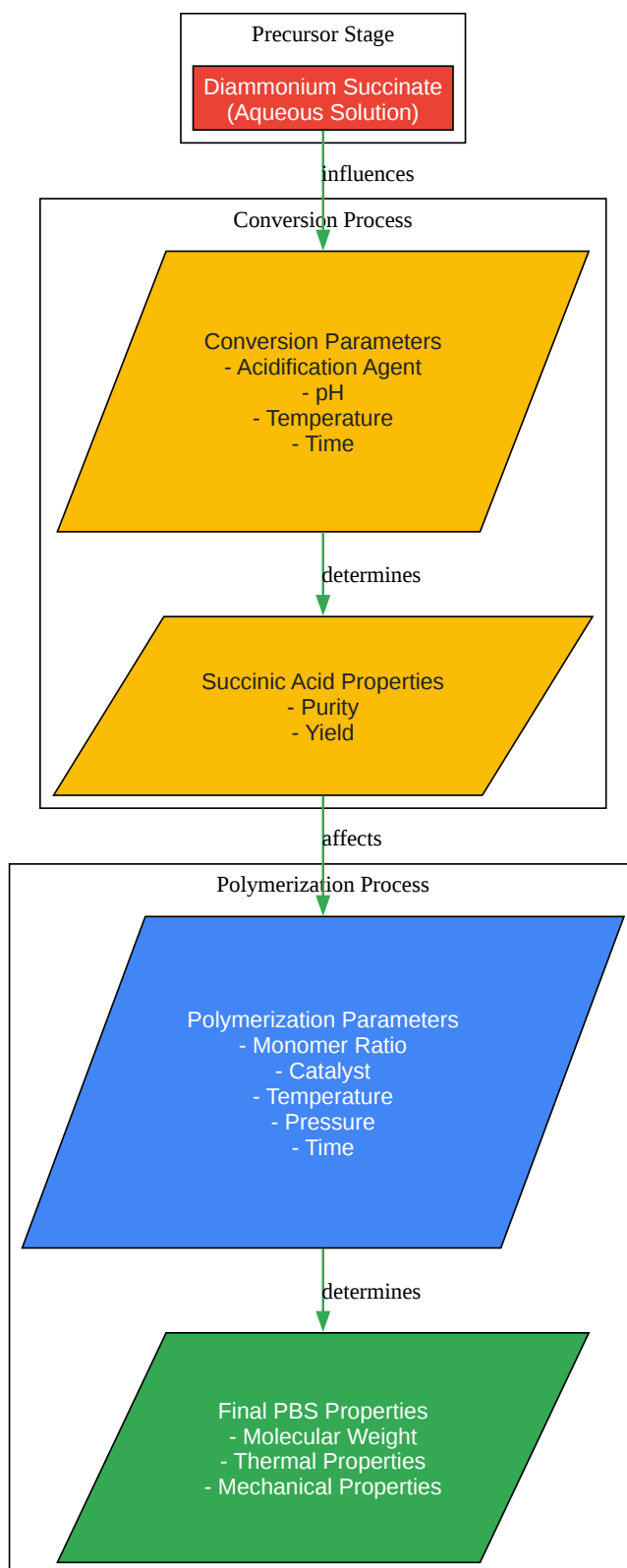
- Inert Atmosphere: Purge the reactor with nitrogen gas for at least 15-20 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the esterification step.
- Heating and Reaction:
 - Begin stirring and heat the mixture to a temperature of 170-190 °C.
 - The esterification reaction will commence, producing water as a byproduct, which will be distilled off and collected.
 - Continue this process for approximately 3 hours, or until the theoretical amount of water has been collected, indicating the formation of PBS oligomers.

Step 2: Polycondensation (Chain Extension)

- Catalyst Addition: Cool the reactor slightly and add the catalyst (e.g., TBT) at a concentration of approximately 0.1 mol% relative to the initial amount of succinic acid.
- Temperature Increase: Increase the temperature of the reaction mixture to 230-235 °C.
- Vacuum Application: Gradually apply a high vacuum to the system, reducing the pressure to below 1 mbar. This facilitates the removal of excess 1,4-butanediol and drives the polymerization reaction forward, increasing the molecular weight of the polymer.
- Reaction Monitoring: Continue the polycondensation reaction under high vacuum and elevated temperature for up to 5 hours. The progress of the reaction can be monitored by the increase in the viscosity of the molten polymer (observed through the torque on the mechanical stirrer). The "Weissenberg effect" (the climbing of the polymer melt up the stirrer shaft) is often an indicator of high molecular weight achievement.
- Product Recovery: Once the desired viscosity is reached, stop the reaction by cooling the reactor under a nitrogen atmosphere. The resulting PBS polymer can be extruded or carefully removed from the reactor once solidified.

Mandatory Visualization





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